tert-Butyl N,N-diallylcarbamate
Overview
Description
Tert-Butyl N,N-diallylcarbamate is a protected amine . It has a linear formula of (H2C=CHCH2)2NCO2C(CH3)3 . The CAS Number is 151259-38-0 .
Molecular Structure Analysis
The molecular structure of tert-Butyl N,N-diallylcarbamate is represented by the formula (H2C=CHCH2)2NCO2C(CH3)3 . The molecular weight is 197.27 .Chemical Reactions Analysis
Tert-Butyl N,N-diallylcarbamate is known to undergo ring-closing metathesis (RCM) reactions in the presence of Hoveyda-Grubbs type catalyst supported on mesoporous molecular sieves .Physical And Chemical Properties Analysis
Tert-Butyl N,N-diallylcarbamate is a liquid at room temperature . It has a boiling point of 75°C at 1.5 mmHg and a density of 0.914 g/mL at 25°C .Scientific Research Applications
Synthesis and Structural Analysis
- A study by Mestehdi et al. (2022) utilized a compound similar to tert-Butyl N,N-diallylcarbamate, specifically tert-butyl acetylcarbamate, to demonstrate its synthesis via a green method and its crystal structure. The research highlighted the molecule's dimer formation and the significant contribution of H⋯H and O⋯H contacts in its crystal packing, as revealed through Hirshfeld surface analysis (Mestehdi et al., 2022).
Applications in Organic Synthesis
- Xu and Appella (2006) developed a practical synthesis method for a compound structurally related to tert-Butyl N,N-diallylcarbamate. Their work focused on synthesizing optically active trans-tert-butyl-2-aminocyclopentylcarbamate, highlighting its potential as a scaffold for chiral ligands and modified backbone units in peptide nucleic acids (Xu & Appella, 2006).
Versatility in Organic Transformations
- Kumar and Kaushik (2007) discussed the applications of tert-Butyl-N-chlorocyanamide, which shares a similar tert-butyl carbamate structure, in various organic transformations. This compound was found highly versatile for chlorination and oxidation reactions in organic synthesis (Kumar & Kaushik, 2007).
Thermodynamic Properties
- Zeng et al. (2011) studied the thermodynamic properties of (S)-tert-butyl 1-phenylethylcarbamate, closely related to tert-Butyl N,N-diallylcarbamate. Their research provided detailed insights into the molar heat capacities, melting point, and thermodynamic functions of this compound (Zeng et al., 2011).
Conformational Studies
- Deetz et al. (2002) explored the conformational aspects of tert-butyl N-(2-thiazyl)carbamate, demonstrating how the carbamate conformation can be switched using a hydrogen bonding template. This study is relevant for understanding the conformational dynamics of tert-butyl carbamates (Deetz et al., 2002).
Safety And Hazards
Tert-Butyl N,N-diallylcarbamate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified under flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
properties
IUPAC Name |
tert-butyl N,N-bis(prop-2-enyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-6-8-12(9-7-2)10(13)14-11(3,4)5/h6-7H,1-2,8-9H2,3-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRIPHUBKNVVTBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC=C)CC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10408412 | |
Record name | tert-Butyl N,N-diallylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10408412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl N,N-diallylcarbamate | |
CAS RN |
151259-38-0 | |
Record name | tert-Butyl N,N-diallylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10408412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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